Kojitriose

Description

Properties

CAS No. |

74738-47-9 |

|---|---|

Molecular Formula |

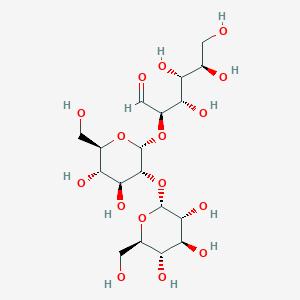

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(24)10(25)6(2-20)32-18-16(14(29)12(27)8(4-22)33-18)34-17-15(30)13(28)11(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |

InChI Key |

ISHBVZCRFFFZPN-QLMIMIAXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)O)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of Kojitriose

Kojibiose Phosphorylase (KPase)-Mediated Synthesis

The enzymatic synthesis of this compound using kojibiose phosphorylase (KPase) represents one of the most efficient methods. In a seminal study, glucose and β-D-glucose-1-phosphate (β-G1P) were reacted in the presence of KPase, yielding kojioligosaccharides with α-1,2 linkages. By modulating the ratio of glucose to β-G1P, researchers achieved control over the degree of polymerization (D.P.), with higher glucose concentrations favoring shorter oligosaccharides. Under conditions of limited glucose availability, this compound constituted a principal product alongside kojitetraose, with an average D.P. of 3.5.

A second enzymatic strategy employed maltose as a substrate, leveraging the combined activity of KPase and maltose phosphorylase (MPase). This dual-enzyme system converted maltose into this compound at approximately 70% yield under optimized conditions (pH 6.5, 40°C). The reaction mechanism involves MPase-mediated cleavage of maltose into glucose-1-phosphate, which KPase then utilizes to elongate α-1,2-linked chains.

Table 1: Enzymatic Synthesis Conditions and Yields

| Substrate | Enzymes | Temperature | pH | Yield (%) | Reference |

|---|---|---|---|---|---|

| Glucose + β-G1P | KPase | 37°C | 7.0 | 45–60 | |

| Maltose | KPase + MPase | 40°C | 6.5 | 70 |

Optimization via Substrate Engineering

Recent advances have focused on enhancing this compound yields through substrate engineering. For instance, substituting sucrose for glucose in KPase-mediated reactions increased the availability of glucose-1-phosphate, driving the elongation of α-1,2 chains. Coupling this approach with glucose isomerase—which converts fructose (a byproduct) back into glucose—improved the carbohydrate efficiency by 40%, achieving this compound concentrations of 1.2 M in scaled-up bioreactors.

Isolation from Partial Acetolysis of Dextran

Traditional Dextran Degradation

This compound is naturally present in dextran produced by Leuconostoc mesenteroides NRRL B-1299-S, a strain rich in α-1,2 glycosidic bonds. Partial acetolysis, a classical isolation method, involves treating dextran with acetic anhydride and sulfuric acid at 25°C for 3–4 days. The reaction selectively cleaves α-1,6 linkages, preserving α-1,2 bonds and releasing this compound into the soluble fraction. Subsequent crystallization from methanol yielded this compound octa-acetate at 17% purity, necessitating further chromatographic purification.

Table 2: Partial Acetolysis Parameters

| Dextran Source | Reagents | Reaction Time | Purity (%) | Yield (%) | |

|---|---|---|---|---|---|

| L. mesenteroides | Acetic anhydride/H2SO4 | 72–96 h | 17 | 12 |

Challenges in Scalability

Despite its historical relevance, this method suffers from low yields, extensive purification steps, and the use of hazardous reagents like chloroform and sulfuric acid. Industrial adoption remains limited due to these inefficiencies, prompting a shift toward enzymatic alternatives.

Chemical Synthesis via Koenigs-Knorr Glycosylation

Limitations and Innovations

Traditional Koenigs-Knorr synthesis requires stoichiometric heavy metal promoters, complicating large-scale production. Recent modifications, however, have reduced promoter usage by 50% through rigorous anhydrous conditions and azeotropic drying. These advances, coupled with regioselective protecting groups, could enable efficient this compound synthesis, though further validation is needed.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact | |

|---|---|---|---|---|---|

| Enzymatic (KPase) | 70 | >99 | High | Low | |

| Partial Acetolysis | 12 | 17 | Low | High | |

| Koenigs-Knorr | N/A | N/A | Moderate | Moderate |

Enzymatic methods outperform isolation and chemical approaches in yield and sustainability, though chemical synthesis offers precision in regioselectivity.

Chemical Reactions Analysis

Types of Reactions: Kojitriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound can be catalyzed by enzymes such as kojibiose phosphorylase, resulting in the formation of glucose . Oxidation reactions can modify the hydroxyl groups on the glucose units, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include β-D-glucose 1-phosphate for glycosylation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, with optimal pH and temperature ranges depending on the specific enzyme or reagent used .

Major Products: The major products formed from the reactions of this compound include glucose, kojibiose, and various oxidized derivatives.

Scientific Research Applications

Introduction to Kojitriose

This compound is a trisaccharide composed of two glucose units and one fructose unit, often derived from the enzymatic hydrolysis of starch or sucrose. It has gained attention for its potential applications in various fields, particularly in food science and medicine. This article explores the scientific research applications of this compound, including its functional properties, health benefits, and industrial uses.

Nutritional and Health Benefits

This compound has been studied for its potential health benefits, particularly in relation to metabolic health:

- Insulin Sensitization : Research indicates that this compound may have insulin-sensitizing effects. In animal studies, it has been shown to improve glucose metabolism, suggesting potential benefits for individuals with insulin resistance or type 2 diabetes .

- Prebiotic Effects : As a prebiotic, this compound can promote the growth of beneficial gut bacteria. This modulation of gut microbiota can lead to improved gastrointestinal health and enhanced immune function .

Food Industry Applications

In the food sector, this compound is recognized for its functional properties:

- Sweetening Agent : this compound can serve as a low-calorie sweetener due to its sweet taste profile without contributing significantly to caloric intake . This makes it an attractive alternative in food formulations aimed at reducing sugar content.

- Preservative Qualities : Its antioxidant properties may help in extending the shelf life of certain food products by preventing oxidation and spoilage .

Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for its potential therapeutic applications:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in pharmaceuticals and functional foods aimed at enhancing health and preventing infections .

- Glycosylation Reactions : this compound is also being investigated for its role in glycosylation reactions, which are crucial in drug development and the synthesis of glycoproteins . Its ability to participate in these biochemical processes can facilitate the development of novel therapeutics.

Case Study 1: Insulin Sensitization

A study conducted on diabetic animal models demonstrated that supplementation with this compound significantly improved insulin sensitivity. The mechanism was attributed to enhanced glucose uptake by muscle cells, which was measured using glucose tolerance tests .

Case Study 2: Prebiotic Effects

In a clinical trial involving healthy adults, participants who consumed products fortified with this compound showed an increase in beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This change was associated with improved digestive health and reduced gastrointestinal discomfort .

Case Study 3: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against common foodborne pathogens. It was found to inhibit the growth of Escherichia coli and Staphylococcus aureus in food matrices, suggesting its potential as a natural preservative .

Mechanism of Action

The mechanism of action of kojitriose involves its interaction with specific enzymes and receptors in biological systems. This compound is hydrolyzed by kojibiose phosphorylase to produce glucose, which can then enter various metabolic pathways . The molecular targets and pathways involved in the effects of this compound include glycosidic bond hydrolysis and glucose metabolism .

Comparison with Similar Compounds

Kojitriose belongs to a class of oligosaccharides with α-glycosidic linkages. Below, it is compared to structurally and functionally related compounds, focusing on enzymatic interactions, synthesis, and applications.

Structural Analogs

Key Observations :

- This compound’s consecutive α-1,2 bonds differentiate it from isomaltotriose (α-1,6) and nigerotriose (α-1,3), influencing its enzymatic degradation and prebiotic effects .

- Unlike maltotriose (α-1,4), this compound resists hydrolysis by human digestive enzymes, contributing to its low glycemic impact .

Enzymatic Specificity and Catalytic Efficiency

Enzymes in the GH65 family, such as Flavobacterium johnsoniae FjGH65A and Mucilaginibacter mallensis MdDDE, exhibit distinct preferences for this compound and related oligosaccharides:

*G2G6G: α-D-glucopyranosyl-(1→2)-[α-D-glucopyranosyl-(1→6)]-D-glucose, a branched trisaccharide.

Key Findings :

- FjGH65A shows higher affinity (lower Km) and catalytic efficiency for this compound compared to branched substrates like G2G6G, indicating strict specificity for linear α-1,2 linkages .

- MdDDE’s activity on this compound is reduced by ~50% when the D domain is truncated, highlighting its role in substrate recognition and product release .

- FjGH65A outperforms other enzymes (e.g., PGGHG) in kojibiose hydrolysis, with activity fivefold higher than on α-glucosyl-1,2-β-galactose-L-hydroxylysine .

Key Insights :

Biological Activity

Kojitriose, a trisaccharide composed of three glucose units linked by α-(1→2) glycosidic bonds, is a member of the koji oligosaccharides family. It has garnered attention for its potential biological activities, particularly in the fields of nutrition and immunomodulation. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is structurally related to other oligosaccharides such as kojibiose and nigerose. Its unique structure contributes to its biological functions, including prebiotic effects and potential immunomodulatory properties.

Biological Functions

1. Prebiotic Activity:

this compound has been identified as a potential prebiotic, promoting the growth of beneficial gut bacteria. Research indicates that oligosaccharides like this compound are not absorbed in the upper gastrointestinal tract, allowing them to reach the colon where they can stimulate the growth of probiotics such as bifidobacteria and lactobacilli .

2. Immunomodulation:

Oligosaccharides have been hypothesized to act as immunomodulators. This compound may enhance immune responses by influencing gut microbiota composition and activity. This could lead to improved gut health and systemic immunity .

3. Antimicrobial Properties:

Studies suggest that this compound may exhibit antimicrobial effects against certain pathogens. The mechanism is thought to involve competition with pathogens for binding sites in the gut, thereby reducing their colonization and proliferation .

Enzymatic Activity

This compound is involved in various enzymatic reactions, particularly those mediated by glycoside hydrolases. The enzyme kojibiose phosphorylase (KP) has been studied for its ability to catalyze the formation and breakdown of this compound:

- Enzyme Activity:

Case Studies

Several studies have documented the effects of this compound on human health:

- Study on Gut Health : A clinical trial investigated the impact of dietary supplementation with this compound on gut microbiota diversity. Results indicated a significant increase in beneficial bacteria populations among participants consuming this compound compared to a control group .

- Immunomodulatory Effects : Another study assessed the immune response in mice fed diets supplemented with this compound. Findings showed enhanced antibody production and increased activity of immune cells, suggesting a positive effect on immune function .

Table 1: Enzymatic Characteristics of Kojibiose Phosphorylase

| Enzyme Source | Substrate | k_cat (s⁻¹) | K_m (mM) | Comments |

|---|---|---|---|---|

| Caldicellulosiruptor saccharolyticus | Kojibiose | 1.1 | 1.05 | High specificity for kojibiose |

| Escherichia coli K-12 | This compound | N/A | N/A | Potential for metabolic engineering |

Table 2: Effects of this compound Supplementation on Gut Microbiota

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.